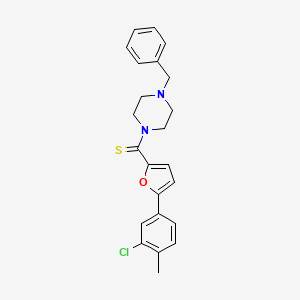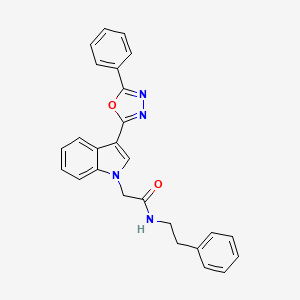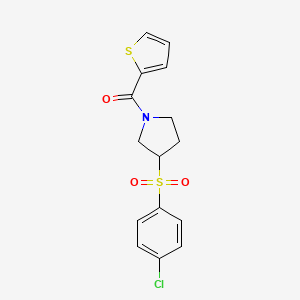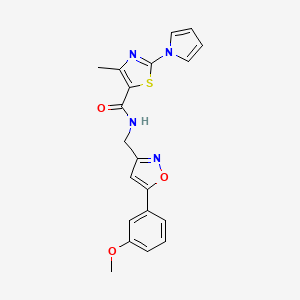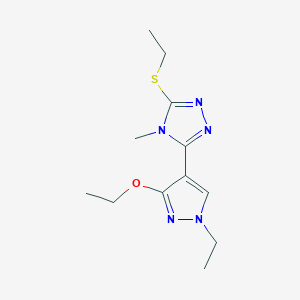
N-((1-cyclopentylpiperidin-4-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)cyclohexanecarboxamide, commonly known as CPP-109, is a chemical compound that has been extensively researched for its potential applications in treating addiction and neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and acts as a selective inhibitor of the enzyme, GABA transaminase. In
Applications De Recherche Scientifique
PET Tracers for Serotonin Receptors
One of the promising applications of cyclohexanecarboxamide derivatives is their use as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors. A study highlighted the preparation of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing that these derivatives, including cyclohexanecarboxamide, are reversible, selective, and high-affinity 5-HT1A receptor antagonists. They demonstrated high brain uptake, slow clearance, and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Anticancer Activity
Another area of application involves the exploration of cyclohexanecarboxamide derivatives for anticancer activities. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. While this specific derivative is slightly different in structure, the research underscores the potential of closely related cyclohexanecarboxamide compounds in oncology (Zhou et al., 2008).
Hydrogenation Catalysts
Cyclohexanecarboxamide derivatives have been investigated for their catalytic properties, particularly in the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the chemical industry. The research on Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrates high activity and selectivity for this reaction, hinting at the potential utility of cyclohexanecarboxamide-related compounds in catalysis (Wang et al., 2011).
Anticonvulsant Properties
Research into the structural analysis of anticonvulsant enaminones, including cyclohexanecarboxamide derivatives, has revealed insights into their mechanism of action. These studies contribute to the understanding of how cyclohexanecarboxamide compounds might be optimized for better therapeutic efficacy against seizure disorders (Kubicki et al., 2000).
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(16-6-2-1-3-7-16)19-14-15-10-12-20(13-11-15)17-8-4-5-9-17/h15-17H,1-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOFJFRJTYNORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)


![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)
![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)
